3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Overview
Description
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate, also known as ATC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATC is a thiazole derivative that has been synthesized through a series of chemical reactions and has shown promising results in various research studies.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Szczepański, Tuszewska, and Trotsko (2020) focused on the synthesis of a new derivative involving a [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivative, highlighting its potential in creating novel chemical structures for further pharmacological evaluation (Szczepański, Tuszewska, & Trotsko, 2020).
Antimicrobial Applications
- Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated a series of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides, esters, and 5-arylalkylidene derivatives as potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, demonstrating the antimicrobial potential of such compounds (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
- Chandrappa et al. (2009) explored the anticancer effects associated with the thiazolidinone framework, synthesizing several 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluating their cytotoxicity and induction of apoptosis in human leukemia cells. This study underscores the role of structural modifications in enhancing the anticancer properties of thiazolidinone derivatives (Chandrappa et al., 2009).
Antihypertensive Applications
- The research by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) included the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, showcasing their antihypertensive α-blocking activity and low toxicity. This indicates the potential of thiazolidin-4-one derivatives in developing new antihypertensive agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
properties
IUPAC Name |
[2-chloro-3-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c1-3-7-21-15-17-11(14(19)22-15)8-10-5-4-6-12(13(10)16)20-9(2)18/h3-6,8H,1,7H2,2H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROYIGQQHBBMS-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1Cl)C=C2C(=O)SC(=N2)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1Cl)/C=C\2/C(=O)SC(=N2)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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